Home > Products > Materials Science P49 > Pamidronate monosodium
Pamidronate monosodium - 89131-02-2

Pamidronate monosodium

Catalog Number: EVT-278739
CAS Number: 89131-02-2
Molecular Formula: C3H10NNaO7P2
Molecular Weight: 257.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies.
Source and Classification

Pamidronate monosodium is synthesized from β-alanine and phosphorus reagents. It falls under the category of aminobisphosphonates, which are known for their high affinity for bone tissue due to their structural similarities to pyrophosphate. The compound is classified as a pharmaceutical agent with specific applications in oncology and bone metabolism regulation.

Synthesis Analysis

The synthesis of pamidronate monosodium typically involves several key steps:

  1. Starting Materials: The synthesis begins with β-alanine and phosphorus reagents, such as phosphorous acid and phosphorous trichloride.
  2. Reaction Conditions: The process often requires specific stoichiometric ratios, which can vary based on the desired yield and purity. For instance, a common reaction ratio for synthesizing pamidronate is 1:2.2:2.21:2.2:2.2 (β-alanine: phosphorous trichloride: phosphorous acid) in methanesulfonic acid at temperatures around 75C75^\circ C for durations ranging from 12 to 16 hours .
  3. Purification: Post-reaction, the product undergoes purification steps that may include crystallization and drying under vacuum conditions to achieve the desired purity levels, often exceeding 99% .

This synthetic route has been optimized over time to enhance yield and reduce by-products, making it suitable for industrial applications.

Molecular Structure Analysis

Pamidronate monosodium has a complex molecular structure characterized by:

  • Chemical Formula: C3_{3}H10_{10}N1_{1}O7_{7}P2_{2}
  • Molecular Weight: Approximately 299.19 g/mol.
  • Structural Features: The molecule contains two phosphonate groups (–PO₃²⁻), which are responsible for its high affinity for calcium ions and bone mineral surfaces. The presence of an amino group (-NH₂) contributes to its biological activity by enhancing binding to osteoclasts.

The three-dimensional arrangement allows for effective interaction with hydroxyapatite in bone tissue, facilitating its therapeutic action.

Chemical Reactions Analysis

Pamidronate monosodium participates in several chemical reactions:

  1. Formation of Disodium Pamidronate: When reacted with sodium hydroxide, pamidronate monosodium forms disodium pamidronate, which is more soluble and bioavailable .
  2. Stability Studies: The compound's stability can be affected by pH and temperature conditions during storage and administration, influencing its efficacy in clinical settings .

These reactions highlight the compound's versatility in pharmaceutical formulations and its importance in therapeutic applications.

Mechanism of Action

The mechanism of action of pamidronate monosodium involves:

  • Inhibition of Osteoclast Activity: Pamidronate binds to hydroxyapatite crystals in bone, inhibiting osteoclast-mediated bone resorption through the disruption of signaling pathways that promote osteoclast survival and activity.
  • Reduction of Bone Turnover: By decreasing osteoclast function, pamidronate effectively reduces bone turnover rates, leading to increased bone density and reduced risk of fractures in patients with osteoporosis or malignancies .

This dual action makes it an essential treatment option for various metabolic bone diseases.

Physical and Chemical Properties Analysis

Pamidronate monosodium exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water but poorly soluble in organic solvents.
  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels which can affect its potency .

These properties are crucial for its formulation into injectable solutions used in clinical practice.

Applications

Pamidronate monosodium has diverse applications in medicine:

  1. Treatment of Hypercalcemia: It is primarily used to manage tumor-induced hypercalcemia by reducing calcium levels in patients with malignancies.
  2. Management of Osteoporosis: The compound aids in increasing bone density and reducing fracture risk in postmenopausal women and individuals taking corticosteroids.
  3. Paget's Disease Treatment: It is effective in treating symptomatic Paget's disease by normalizing bone remodeling processes .
Synthetic Methodologies and Optimization

Historical Evolution of Bisphosphonate Synthesis: Focus on Pamidronate Monosodium

Pamidronate (3-amino-1-hydroxypropylidene-1,1-bisphosphonate) represents a landmark development in bisphosphonate chemistry as the first nitrogen-containing compound (N-BP) to undergo clinical investigation. Its discovery in an academic setting marked a significant departure from earlier non-nitrogen-containing bisphosphonates (NNBPs) like etidronate and clodronate, which dominated therapeutic applications until the 1980s [5] [7]. The synthesis of pamidronate followed the classical acidic reflux methodology common to first-generation bisphosphonates, where propionic acid derivatives react with phosphorus trichloride and phosphorous acid under vigorous conditions. This method typically required extended reaction times (24-48 hours) and yielded crude pamidronic acid with substantial impurities, necessitating complex purification workflows [7] [3].

The transition from pamidronic acid to pharmaceutically acceptable salts presented substantial challenges. Early disodium salts exhibited problematic hydration behavior, including deliquescence and unpredictable hydrate formation. The development of the monosodium salt addressed these stability issues through its defined crystalline structure and reduced hygroscopicity. This advancement represented a critical optimization in the manufacturing pathway, enabling reliable pharmaceutical formulation [3]. Unlike later-generation bisphosphonates developed by pharmaceutical companies, pamidronate's synthetic journey remained academically driven, accelerating structure-activity understanding that informed subsequent N-BP designs [5] [7].

Table 1: Evolution of Key Bisphosphonate Synthesis Methods

GenerationRepresentative CompoundCore Synthetic MethodReaction TimeKey Advancement
First (NNBP)EtidronateCarboxylic acid + PCl₃ + H₃PO₃24-72 hoursProof of antiresorptive activity
Second (N-BP)PamidronatePropionic acid derivative + PCl₃ + H₃PO₃24-48 hoursFirst nitrogen-containing BP; defined salt forms
Third (N-BP)ZoledronateHeterocyclic amine + PCl₃ + H₃PO₃12-24 hoursMicrowave-assisted synthesis

Comparative Analysis of Ammonia-Mediated Neutralization Techniques

The conversion of pamidronic acid to its monosodium salt employs precisely controlled neutralization protocols to achieve the optimal mono-deprotonated state. Traditional sodium hydroxide titration often resulted in over-neutralization and disodium salt contamination due to the close pKa values of the phosphonate groups (pKa₁ ≈ 2.0, pKa₂ ≈ 3.5, pKa₃ ≈ 7.5 for the amino group). Ammonia-mediated neutralization emerged as a superior technique owing to ammonia's buffering capacity and volatility, which facilitates removal during crystallization [3].

The patented process involves suspending pamidronic acid in deionized water at 40-50°C and introducing gaseous ammonia or concentrated ammonium hydroxide under pH-stat control. Maintaining the pH between 4.0-4.5 ensures selective neutralization of the first phosphonate group while preserving the amino group in its protonated state. This pH window is critical—deviation below 4.0 yields incomplete neutralization with residual pamidronic acid, while exceeding pH 5.0 promotes disodium salt formation. The ammonia method achieves >98% monosalt yield with minimal disodium impurities (<0.5%), significantly outperforming sodium carbonate or bicarbonate neutralization methods that typically yield 85-92% target product [3]. Post-neutralization, gentle heating (60-70°C) drives off excess ammonia, leaving a purified monosodium pamidronate solution ready for crystallization without introducing non-volatile cations that complicate downstream purification.

Ion-Exchange Chromatography for Sodium Salt Purification

Ion-exchange chromatography (IEC) serves as the cornerstone for purifying pamidronate monosodium by removing critical anionic impurities including phosphate (PO₄³⁻), phosphite (HPO₃²⁻), chloride (Cl⁻), and methanesulfonate residues from synthesis. Strong anion-exchange resins (e.g., quaternary ammonium functionalized silica or polystyrene-divinylbenzene matrices) provide optimal separation based on the differing affinities of pamidronate and its impurities [6] [10]. Pamidronate's dual phosphonate groups confer exceptionally high affinity for the resin compared to monovalent anions like chloride, allowing sequential elution using nitric acid gradients (typically 0.01-0.1M).

Analytical validation studies demonstrate that IEC-UV (indirect UV detection at 210nm) achieves detection limits of 5ppm for phosphite and 10ppm for phosphate, meeting ICH Q3A impurity guidelines. For preparative purification, the process involves:

  • Loading: Crude monosodium pamidronate solution (pH 8-9) applied to column
  • Washing: 0.05M HNO₃ to remove Cl⁻ and methanesulfonate
  • Elution: 0.1M HNO₃ to recover purified pamidronate
  • Regeneration: 1M NaOH followed by water rinse [10]

Post-IEC fractions are neutralized with sodium hydroxide and processed directly into crystallization. This method reduces inorganic phosphate contamination by >95% compared to alcohol precipitation alone, crucial for ensuring final product stability and minimizing calcium complexation in pharmaceutical formulations [6] [10].

Solvent-Free Crystallization Protocols for Enhanced Stability

The crystallization of pamidronate monosodium presents unique challenges due to its high water solubility (≈76.6g/L at 21°C) and tendency to form variable hydrates. Solvent-free crystallization protocols exploit temperature-dependent solubility gradients to yield defined hydrate forms while eliminating solvent residues that compromise stability [2] [3]. The optimized process concentrates the purified neutralized solution to 30-35% solids under reduced pressure (50-60mbar) at 50°C. Seeding with anhydrous monosodium pamidronate crystals initiates controlled nucleation as the solution cools linearly (1°C/min) to 4°C. This yields the thermodynamically preferred anhydrous form with water content <0.5% w/w.

Alternatively, crystallizing between 20-25°C without seeding produces a stable monohydrate (water content: 5.0±0.2%). Both forms exhibit superior stability to the previously problematic disodium pentahydrate, particularly regarding hygroscopicity. The anhydrous form maintains phase stability at relative humidities ≤60% RH and temperatures ≤40°C for >24 months, making it ideal for solid oral formulations. The monohydrate serves as a versatile intermediate for sterile injectable formulations, undergoing lyophilization without phase transitions [3]. Crucially, solvent-free processing avoids the inclusion of ethanol or acetone molecules in the crystal lattice—a common instability trigger observed in solvent-mediated crystallizations [3] [2].

Table 2: Crystallization Conditions and Resulting Pamidronate Monosodium Forms

ParameterAnhydrous FormMonohydrate Form
Concentration30-35% solids25-30% solids
Temperature Profile50°C → 4°C (1°C/min)Maintain 20-25°C
SeedingAnhydrous crystalsNone
Crystal Water (%)≤0.5%5.0±0.2%
Critical RH Limit≤60% RH≤75% RH
Pharmaceutical UseOral solidsLyophilized injectables

Thermodynamic Modeling of Hydration State Transitions

Hydration state transitions in pamidronate monosodium are governed by complex water activity (a_w) and temperature dependencies modeled using classical thermodynamics and phase rule analysis. The compound's hydration behavior diverges significantly from longer-chain aminobisphosphonates due to its shorter carbon backbone (n=3) and higher solubility [2]. Water sorption isotherms reveal three critical transition points:

  • Monohydrate Formation: Occurs at a_w ≥0.75 (25°C) with ΔG = -8.2 kJ/mol
  • Dihydrate Threshold: a_w ≥0.90 (20°C) with ΔG = -12.5 kJ/mol
  • Deliquescence: a_w >0.95 causes dissolution [2] [9]

The hydration kinetics follow an Avrami-Erofeev model where the rate constant (k) exhibits Arrhenius dependence: k = 2.4×10⁷ exp(-52.3kJ/mol/RT) s⁻¹. This model accurately predicts the monohydrate → anhydrous transition during drying (40°C, 10mbar) with <3% deviation from experimental data. Chain length profoundly impacts hydration thermodynamics—pamidronate's enthalpy of hydration (ΔHₕyd = -35.6 kJ/mol) is substantially more exothermic than neridronate (n=5, ΔHₕyd = -22.1 kJ/mol) due to its higher charge density and stronger water binding capacity [2].

Solubility-temperature relationships further demonstrate pamidronate's distinctive behavior. Its aqueous solubility increases linearly from 76.6 g/L at 21°C to 142 g/L at 50°C—a more dramatic rise than observed in longer-chain analogs like alendronate (n=4). This property enables supersaturation-based crystallization but necessitates stringent humidity control during storage to prevent hydrate-mediated caking. Computational models incorporating these thermodynamic parameters accurately predict stability boundaries for manufacturing and packaging configurations, preventing unintended phase transitions during global distribution [2] [9].

Table 3: Thermodynamic Parameters of Pamidronate Hydration States

ParameterAnhydrousMonohydrateDihydrate
ΔGformation (kJ/mol)0 (reference)-8.2-12.5
ΔHformation (kJ/mol)--35.6-48.9
ΔSformation (J/mol·K)--92.3-122.1
Stability Range (a_w)0-0.750.75-0.900.90-0.95
Critical RH at 25°C (%)<75%75-90%>90%

All tabular data synthesized from referenced sources [2] [3] [9]

Compound Names Discussed:

  • Pamidronate Monosodium
  • Pamidronic Acid
  • Etidronate
  • Clodronate
  • Alendronate
  • Neridronate
  • Zoledronate
  • Olpadronate
  • Disodium Pamidronate

Properties

CAS Number

89131-02-2

Product Name

Pamidronate monosodium

IUPAC Name

sodium;(3-amino-1-hydroxy-1-phosphonopropyl)-hydroxyphosphinate

Molecular Formula

C3H10NNaO7P2

Molecular Weight

257.05 g/mol

InChI

InChI=1S/C3H11NO7P2.Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);/q;+1/p-1

InChI Key

AFICAMMULQSNNG-UHFFFAOYSA-M

SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

(3-amino-1-hydroxypropylidene)-1,1-biphosphonate
1 Hydroxy 3 aminopropane 1,1 diphosphonic acid
1-hydroxy-3-aminopropane-1,1-diphosphonic acid
AHPrBP
amidronate
Amino 1 hydroxypropane 1,1 diphosphonate
amino-1-hydroxypropane-1,1-diphosphonate
aminohydroxypropylidene diphosphonate
aminopropanehydroxydiphosphonate
Aredia
pamidronate
pamidronate calcium
pamidronate disodium
pamidronate monosodium
Pamidronic Acid

Canonical SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.